Rivoglitazone metabolite M20

Description

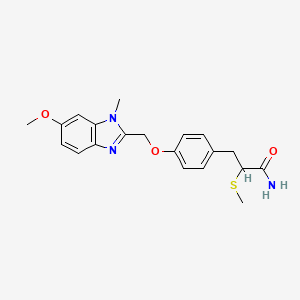

Structure

2D Structure

3D Structure

Properties

CAS No. |

299175-75-0 |

|---|---|

Molecular Formula |

C20H23N3O3S |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfanylpropanamide |

InChI |

InChI=1S/C20H23N3O3S/c1-23-17-11-15(25-2)8-9-16(17)22-19(23)12-26-14-6-4-13(5-7-14)10-18(27-3)20(21)24/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |

InChI Key |

YRWDVEHLYSHYAE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)SC |

Origin of Product |

United States |

Methodological Approaches for Rivoglitazone Metabolite M20 Identification and Characterization

In Vitro Metabolic Model Systems for Biotransformation Studies

To predict and understand the metabolic fate of rivoglitazone (B70887) in humans, researchers utilize a variety of in vitro systems that mimic the metabolic environment of the liver. These models are crucial for generating and identifying metabolites like M20.

Utilization of Liver Microsomes (Rat, Monkey, Human) for Metabolite Generation

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies on rivoglitazone have extensively used liver microsomes from rats, monkeys, and humans to investigate its metabolic pathways. researchgate.netnih.gov In these systems, rivoglitazone is incubated with the microsomes in the presence of necessary cofactors.

The in vitro metabolism of rivoglitazone in liver microsomes from these three species led to the identification of multiple metabolites. nih.gov Specifically, investigations have revealed five primary metabolic pathways for rivoglitazone: four oxidation pathways and one N-glucuronidation pathway. nih.gov While some metabolites were common across species, others were unique, highlighting inter-species differences in drug metabolism. nih.gov For instance, N-demethylation and TZD ring hydroxylation were observed only in monkeys. researchgate.net

Application of Isolated Hepatocytes (Rat, Monkey, Human) in Metabolic Profiling

Isolated hepatocytes provide a more complete metabolic system compared to microsomes as they contain both Phase I and Phase II enzymes in an intact cellular environment. nih.gov The use of freshly isolated hepatocytes from rats, monkeys, and humans has been a key strategy in the metabolic profiling of rivoglitazone. researchgate.netnih.gov

Incubations with hepatocytes have confirmed the metabolic pathways observed in microsomes and have also led to the identification of additional metabolites. nih.gov For example, the O-demethyl-O-sulfate of rivoglitazone (M11), a major in vivo metabolite in rats and monkeys, was detected in hepatocyte incubations of all three species. nih.gov Furthermore, a TZD ring-opened S-cysteine conjugate (M15) was uniquely identified in human hepatocytes, suggesting a species-specific metabolic route. nih.gov The comprehensive nature of hepatocytes makes them invaluable for predicting human-specific metabolic pathways. nih.gov

Recombinant Cytochrome P450 (P450) and UDP-Glucuronosyltransferase (UGT) Enzyme Incubation Systems

To pinpoint the specific enzymes responsible for the formation of rivoglitazone metabolites, researchers employ incubation systems with recombinant human P450 and UGT enzymes. nih.gov These systems express a single, specific enzyme, allowing for the direct assessment of its catalytic activity towards the drug.

Studies have shown that the four oxidative metabolic pathways of rivoglitazone are mediated by multiple human P450 enzymes. nih.gov For the N-glucuronidation pathway, specific UGT isoforms have been identified. The formation of rivoglitazone N-glucuronide was found to be catalyzed by UGT1A3 and UGT2B7. researchgate.netnih.gov This level of detail is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce these specific enzymes.

Advanced Analytical Techniques for Rivoglitazone Metabolite Detection and Quantification

The detection, structural elucidation, and quantification of metabolites formed in the in vitro systems rely on sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry is the cornerstone of these analytical efforts.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown metabolites. uni-saarland.de In the study of rivoglitazone, LC-HRMS has been instrumental in the initial profiling of metabolites from various in vitro incubations. This technique allows for the detection of a wide range of metabolites in a complex biological matrix. researchgate.net The high resolving power of the mass spectrometer helps to distinguish between compounds with very similar masses, ensuring a comprehensive metabolic profile.

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Fingerprinting

Following initial detection by HRMS, tandem mass spectrometry (LC-MS/MS) is employed for structural elucidation. nih.govnih.gov This technique involves selecting a specific metabolite ion (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions, often referred to as a "fingerprint." By analyzing these fragmentation patterns, researchers can deduce the chemical structure of the metabolite. nih.govuqam.ca

Metabolomics-Based Data Analysis Strategies for Metabolite Candidate Identification

The identification of drug metabolites is a critical component of pharmaceutical research and development. Metabolomics-based data analysis, particularly when coupled with high-resolution mass spectrometry (LC/MS), offers a powerful platform for the rapid and comprehensive profiling of metabolic products. nih.gov Advanced data processing strategies are necessary to effectively mine the complex datasets generated from biological samples and distinguish true metabolites from endogenous background ions. These strategies often involve a multi-stage approach that leverages time-course experiments, stable isotope tracing, and dose-response validation to confidently identify novel metabolites. nih.govnih.gov A two-stage data analysis approach combining a time-course experiment with stable isotope tracing has been successfully developed using Pioglitazone (B448), a thiazolidinedione drug structurally related to Rivoglitazone, as a model compound. nih.gov This methodology led to the identification of numerous Pioglitazone metabolites, including the novel ion designated M20. nih.gov

Time-Course Experimentation in Metabolite Identification

Time-course experiments are a foundational technique in the study of pharmacokinetics and cellular processes. nih.gov In the context of metabolite identification, this method involves incubating a drug with a relevant biological system, such as human liver S9 fractions, and collecting samples at multiple time points (e.g., 0, 2, 4, and 6 hours). nih.gov The underlying principle is that the concentration of a drug metabolite should increase with the duration of incubation. nih.gov

In a study designed to identify metabolites of Pioglitazone, samples were analyzed using LC/MS to generate full-scan mass spectrometry files. nih.gov These files were then processed to create peak lists. By analyzing the relationship between ion abundance and incubation time, researchers could screen for potential metabolite candidates. nih.gov Out of 26,626 initial ions detected, 704 demonstrated a positive correlation between their abundance ratio and the incubation time, marking them as candidates for further investigation. nih.gov This initial screening step is crucial for narrowing down the vast number of signals to a manageable set of ions that exhibit metabolite-like behavior. nih.govnih.gov

Table 1: Example of Time-Course Experiment Data for a Putative Metabolite

| Incubation Time (Hours) | Normalized Peak Abundance (Arbitrary Units) |

| 0 | 1,500 |

| 2 | 8,750 |

| 4 | 16,200 |

| 6 | 25,500 |

Stable Isotope Tracing for Elucidating Metabolic Transformations

Stable Isotope Tracing (SIT) is a highly effective technique used to confirm the structural relationship between a parent drug and its metabolites. nih.govresearchgate.net This method involves the parallel incubation of the native (unlabeled) drug and a stable isotope-labeled version of the drug (e.g., containing deuterium, ¹³C, or ¹⁵N). researchgate.netresearchgate.netacs.org Metabolites derived from the drug will appear as unique isotopic pairs in the mass spectrometry data, characterized by a specific mass difference and a similar retention time. nih.gov

This approach significantly enhances the confidence of metabolite identification by filtering out a vast majority of false positives and endogenous interferences. frontiersin.org In the aforementioned study on Pioglitazone, D₄-Pioglitazone was used alongside the native drug. nih.gov The 704 candidate ions identified from the time-course experiment were further screened for these isotopic pairs. This second stage of analysis successfully identified 25 distinct isotope pairs, including the one corresponding to metabolite M20, confirming their origin from the parent drug. nih.gov The combination of SIT with other techniques, such as the Mass Defect Filter (MDF), has been shown to improve the validated rate of metabolite identification from approximately 10% to 74%. researchgate.net

Dose-Response Validation of Metabolite Signals

A critical characteristic of a true drug metabolite is that its formation should be dependent on the concentration of the parent drug. nih.gov Therefore, a dose-response experiment serves as an essential validation step. nih.gov This procedure involves incubating the drug across a range of concentrations (e.g., 0, 16, 32, 64, and 128 μg/mL) with liver enzyme fractions. nih.gov The resulting samples are analyzed by LC/MS, and the signal intensity of each potential metabolite is measured.

A positive correlation between the ion abundance of a candidate and the incubated drug concentration provides strong evidence that the signal represents a genuine metabolite. nih.gov In the analysis of Pioglitazone, the 25 isotope-paired ions were subjected to a dose-response experiment. The results showed that 18 of these 25 ions, including the signal for M20, exhibited a clear dose-response relationship. nih.gov These validated signals were then prioritized for final structure elucidation. nih.gov This multi-step validation process ensures high confidence in the identified candidates before undertaking the resource-intensive task of structural characterization. nih.gov

Table 2: Summary of Metabolite Candidate Validation for Pioglitazone

| Analysis Stage | Initial Ions | Ions after Time-Course Screening | Identified Isotope Pairs (including M20) | Ions with Dose-Response Validation (including M20) | Verified Structure-Related Metabolites |

| Count | 26,626 | 704 | 25 | 18 | 14 |

Biotransformation Pathways Contributing to Rivoglitazone Metabolite Formation

Oxidative Metabolism of Rivoglitazone (B70887)

The initial phase of Rivoglitazone's metabolism primarily involves oxidative reactions, which introduce or expose functional groups on the parent molecule. These reactions are largely mediated by the versatile cytochrome P450 enzyme system.

Cytochrome P450-Mediated Oxidation Pathways

The principal oxidative pathways for Rivoglitazone are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govresearchgate.net In vitro studies have pinpointed that multiple human P450 enzymes are responsible for the formation of various oxidative metabolites. researchgate.net Key oxidative reactions identified include O-demethylation, N-demethylation, and hydroxylation of the thiazolidinedione (TZD) ring. nih.gov

O-demethylation represents a major metabolic route for Rivoglitazone. nih.gov Specific oxidative metabolites that have been identified include O-demethyl rivoglitazone (M12), N-demethyl rivoglitazone (M17), and TZD ring 5-hydroxy rivoglitazone (M18). nih.gov While O-demethylation is a common pathway in both rats and monkeys, N-demethylation and TZD ring hydroxylation have been observed specifically in monkeys. nih.gov

Table 1: Key Oxidative Metabolites of Rivoglitazone

| Metabolite | Formation Pathway | Key Enzyme System |

| O-demethyl rivoglitazone (M12) | O-demethylation | Cytochrome P450 |

| N-demethyl rivoglitazone (M17) | N-demethylation | Cytochrome P450 |

| TZD ring 5-hydroxy rivoglitazone (M18) | TZD ring hydroxylation | Cytochrome P450 |

Other Oxidative Enzyme Systems

While the cytochrome P450 system is the primary driver of Rivoglitazone's oxidative metabolism, the potential involvement of other oxidative enzyme systems cannot be entirely ruled out. However, based on available scientific literature, the contribution of other systems appears to be minor compared to the well-established role of CYP450 enzymes.

Conjugative Metabolism of Rivoglitazone

Following oxidative metabolism, Rivoglitazone and its phase I metabolites can undergo conjugative reactions. This phase II metabolism involves the addition of endogenous molecules to the drug, which generally increases water solubility and facilitates excretion.

Glucuronidation Pathways (e.g., N-glucuronidation)

A significant conjugative pathway for Rivoglitazone is N-glucuronidation. nih.govnih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with studies specifically implicating UGT1A3 and UGT2B7 in the formation of N-glucuronide metabolites. nih.govresearchgate.net The N-glucuronide of Rivoglitazone has been identified as M13. nih.gov Interestingly, this N-glucuronide can be nonenzymatically hydrolyzed to a TZD ring-opened N-glucuronide, designated as M9. nih.gov

Sulfation Pathways (e.g., O-sulfation)

Sulfation is another important phase II metabolic pathway for Rivoglitazone. This reaction involves the transfer of a sulfonate group to the drug molecule. A major in vivo metabolite found in both rats and monkeys is O-demethyl-O-sulfate (M11). nih.govresearchgate.net This indicates that the O-demethylated metabolite of Rivoglitazone undergoes subsequent sulfation.

Methylation Reactions (e.g., S-methylation)

Methylation has also been identified as a biotransformation pathway for Rivoglitazone metabolites. Specifically, S-methylation can occur as a sequential metabolic step following the initial oxidative pathways. researchgate.net This suggests that metabolites with exposed sulfhydryl groups can be further modified by the addition of a methyl group.

Table 2: Key Conjugative Metabolites of Rivoglitazone

| Metabolite | Formation Pathway | Key Enzyme System |

| N-glucuronide (M13) | N-glucuronidation | UGT1A3, UGT2B7 |

| TZD ring-opened N-glucuronide (M9) | Non-enzymatic hydrolysis of M13 | N/A |

| O-demethyl-O-sulfate (M11) | O-sulfation of O-demethylated metabolite | Sulfotransferases |

Hydrolytic Transformations and Ring Opening Mechanisms (e.g., Thiazolidinedione ring opening)

A critical metabolic pathway for rivoglitazone involves the opening of its thiazolidinedione (TZD) ring. nih.gov This process represents a significant alteration of the parent compound's structure and can occur through several mechanisms. The opening of the TZD ring is one of the five primary metabolic pathways proposed for rivoglitazone, alongside O-demethylation, N-glucuronidation, N-demethylation, and TZD ring hydroxylation. nih.gov

One identified mechanism involves the hydrolysis of a conjugated metabolite. For instance, the N-glucuronide of rivoglitazone (M13) can undergo nonenzymatic hydrolysis, which leads to the formation of a TZD ring-opened N-glucuronide, identified as M9. nih.gov This hydrolytic cleavage demonstrates that the TZD ring's integrity can be compromised following initial conjugation reactions.

In vitro studies using liver microsomes have further elucidated the TZD ring-opening pathway, identifying the primary ring-opened metabolite as a mercapto amide (M22), which is then sequentially metabolized to a mercapto carboxylic acid (M23). researchgate.netresearchgate.net While the exact hydrolytic mechanism for the initial ring scission is complex, similar transformations in other TZD-containing drugs, such as troglitazone (B1681588), have been shown to involve oxidative cleavage, potentially generating highly reactive intermediates. nih.gov This suggests that the biotransformation is not a simple hydrolysis but a more complex bioactivation process.

The table below summarizes the key metabolites involved in the hydrolytic and ring-opening transformations of rivoglitazone.

| Metabolite ID | Precursor | Transformation Pathway | Resulting Structure |

| M9 | M13 (N-glucuronide) | Nonenzymatic Hydrolysis | TZD Ring-Opened N-glucuronide |

| M22 | Rivoglitazone | TZD Ring Opening | TZD Ring-Opened Mercapto Amide |

| M23 | M22 | Sequential Oxidation | TZD Ring-Opened Mercapto Carboxylic Acid |

Sequential and Cascade Metabolic Pathways

The formation of many rivoglitazone metabolites occurs through multi-step sequential or cascade pathways, where an initial transformation is followed by one or more subsequent metabolic reactions. The generation of metabolite M20 is a clear example of such a cascade.

The metabolic pathway leading to M20 involves an initial opening of the TZD ring to form a TZD ring-opened mercapto amide intermediate. researchgate.net This intermediate then undergoes further biotransformation to yield M20. researchgate.net This sequential process highlights how primary metabolites can serve as substrates for further metabolic changes, leading to a diverse array of final metabolic products.

Another example of a sequential pathway is the conversion of the TZD ring-opened mercapto amide (M22) to the TZD ring-opened mercapto carboxylic acid (M23). researchgate.netresearchgate.net This indicates a two-step process where the initial ring-opened product is further oxidized. Similarly, the pathway from the N-glucuronide (M13) to the ring-opened N-glucuronide (M9) represents a sequential pathway involving conjugation followed by hydrolysis. nih.gov

The following table outlines the sequential pathways discussed.

| Initial Metabolite | Sequential Transformation | Final Metabolite |

| Rivoglitazone | TZD Ring Opening -> Further Biotransformation | M20 |

| M22 (TZD Ring-Opened Mercapto Amide) | Oxidation | M23 (TZD Ring-Opened Mercapto Carboxylic Acid) |

| M13 (N-glucuronide) | Hydrolysis | M9 (TZD Ring-Opened N-glucuronide) |

| Rivoglitazone | O-demethylation -> Sulfation | M11 (O-demethyl-O-sulfate) |

Enzymatic Mechanisms and Kinetics Governing Rivoglitazone Metabolism

Identification of Specific Drug-Metabolizing Enzymes Involved in Rivoglitazone (B70887) Biotransformation

In vitro studies utilizing human liver microsomes and recombinant enzymes have been instrumental in identifying the key enzymatic players in the metabolism of Rivoglitazone and related compounds. These studies have revealed the significant roles of Cytochrome P450 isoforms and UDP-Glucuronosyltransferase isoforms.

Multiple Cytochrome P450 (CYP) enzymes are responsible for the oxidative metabolism of Rivoglitazone. nih.gov While specific data for Rivoglitazone is limited, extensive research on other thiazolidinediones, such as Rosiglitazone (B1679542) and Pioglitazone (B448), provides strong evidence for the involvement of the CYP2C and CYP3A subfamilies.

For the related compound Rosiglitazone, CYP2C8 has been identified as the primary enzyme responsible for its metabolism, with a minor contribution from CYP2C9. nih.gov Similarly, the metabolism of Pioglitazone is predominantly mediated by CYP2C8 and, to a lesser extent, by CYP3A4. nih.govresearchgate.net These findings suggest that CYP2C8 and CYP3A4 are likely the principal CYP isoforms involved in the oxidative biotransformation of Rivoglitazone. The involvement of CYP2C19 in the metabolism of this class of drugs appears to be minor. nih.gov The oxidative pathways catalyzed by these enzymes include N-demethylation and hydroxylation reactions. nih.gov

Glucuronidation represents a significant phase II metabolic pathway for Rivoglitazone. This process involves the conjugation of glucuronic acid to the drug molecule, which increases its water solubility and facilitates its excretion. Studies have identified specific UDP-Glucuronosyltransferase (UGT) isoforms responsible for the N-glucuronidation of Rivoglitazone.

In vitro experiments have demonstrated that UGT1A3 and UGT2B7 are the key enzymes catalyzing the formation of Rivoglitazone N-glucuronide. The UGT superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics, and the involvement of UGT1A3 and UGT2B7 highlights a specific and important pathway for the clearance of Rivoglitazone. nih.govyoutube.com

Flavin-Containing Monooxygenases (FMOs) are another class of phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms. turkjps.org While FMOs are known to be involved in the metabolism of numerous drugs, there is currently no direct scientific evidence in the available literature to suggest their involvement in the biotransformation of Rivoglitazone. turkjps.orgnih.gov FMOs and CYPs can sometimes metabolize similar substrates, but their catalytic mechanisms differ. wikipedia.org

Methylation is a phase II metabolic reaction catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the substrate. nih.govresearchgate.net There is indirect evidence to suggest the involvement of methyltransferases in the metabolism of thiazolidinediones. For instance, studies on related compounds have utilized SAM to generate S-methylated metabolites, indicating a potential role for methyltransferases in the biotransformation of Rivoglitazone. nih.govresearchgate.net

Quantitative Enzymatic Kinetic Characterization

The efficiency and capacity of enzymatic reactions are described by kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. sjtu.edu.cn

For the para-hydroxylation and N-demethylation of Rosiglitazone in human liver microsomes, the reported Kₘ values ranged from approximately 4 to 20 µM, with a mean of 10 µM. The Vₘₐₓ values for these reactions ranged from approximately 30 to 130 nmol/h/mg of protein, with a mean of 75 nmol/h/mg of protein. nih.gov These values indicate a relatively high affinity of the metabolizing enzymes for the substrate and a significant capacity for its metabolism.

It is important to note that while this data from a related compound is informative, the actual Kₘ and Vₘₐₓ values for Rivoglitazone may differ. Further research is required to determine the specific kinetic parameters for the various metabolic pathways of Rivoglitazone.

Assessment of Enzyme Inhibition and Induction Potentials

The potential of a drug and its metabolites to inhibit or induce the activity of metabolic enzymes, primarily the cytochrome P450 (CYP) family, is a critical aspect of drug development. Such interactions can lead to altered efficacy or safety of co-administered medications. While direct studies on Rivoglitazone metabolite M20 are not available, the broader class of thiazolidinediones has been subject to such investigations.

Enzyme Inhibition

In vitro studies have been conducted on various thiazolidinediones to assess their potential to inhibit key CYP enzymes. For instance, troglitazone (B1681588) and its metabolites have been shown to inhibit several CYP isoforms. researchgate.net A quinone-type metabolite of troglitazone (M3) was identified as a potent inhibitor of CYP2C enzymes. researchgate.net In contrast, pioglitazone and rosiglitazone demonstrated weaker inhibitory effects on these enzymes. researchgate.net

For the thiazolidinedione class, in vitro studies have indicated strong inhibitory potential towards CYP2C8 and CYP3A4. researchgate.net Troglitazone, in particular, was also found to be a potent inhibitor of CYP2C9. researchgate.net However, it is important to note that the in vivo significance of these in vitro findings can be influenced by factors such as plasma protein binding. For example, despite being an in vitro inhibitor of CYP2C8 and CYP3A4, pioglitazone did not significantly increase the plasma concentrations of a CYP2C8 and CYP3A4 substrate in a clinical study, likely due to its extensive plasma protein binding.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Thiazolidinediones This table presents data for the general class of thiazolidinediones and is not specific to this compound.

| Compound | CYP Isozyme | Inhibition Constant (Ki) in µM |

|---|---|---|

| Thiazolidinediones (general) | CYP2C8 | 1.7 - 5.6 |

| Thiazolidinediones (general) | CYP3A4 | 1.6 - 11.8 |

| Troglitazone | CYP2C9 | 0.6 |

Source: Sahi J, et al. Drug Metab Dispos. 2003. researchgate.net

Enzyme Induction

The potential for enzyme induction is another critical consideration. Induction of CYP enzymes can lead to increased metabolism of concomitant drugs, potentially reducing their therapeutic effect. Studies in primary human hepatocyte cultures have shown that thiazolidinediones, including troglitazone, rosiglitazone, and pioglitazone, can induce CYP3A4 activity in a dose-dependent manner. researchgate.net Troglitazone was found to be the most potent inducer among the three. researchgate.net A concentration-dependent increase in CYP2B6 protein expression was also observed for all three compounds. researchgate.net

Table 2: In Vitro Induction of CYP3A4 mRNA by Thiazolidinediones This table presents comparative data for different thiazolidinediones and is not specific to this compound.

| Compound (at 10 µM) | Relative CYP3A4 mRNA Induction Potential |

|---|---|

| Rifampin (positive control) | ++++ |

| Troglitazone | +++ |

| Pioglitazone | ++ |

| Rosiglitazone | + |

Based on microarray analysis. Source: Sahi J, et al. Drug Metab Dispos. 2003. researchgate.net

It is crucial to emphasize that while these findings provide valuable insights into the drug interaction potential of the thiazolidinedione class, they cannot be directly extrapolated to this compound. Further research is necessary to specifically characterize the enzymatic inhibition and induction profile of this particular metabolite to fully understand its potential for drug-drug interactions.

Comparative Metabolic Fate of Rivoglitazone Across Preclinical Species

Species-Specific Differences in Rivoglitazone (B70887) Metabolite Profiles (Rat, Monkey, Human)

Significant qualitative differences in the metabolic pathways of rivoglitazone have been identified across preclinical species and humans. While some pathways are common, others are unique to a particular species, highlighting the variability in drug metabolism.

In both rats and monkeys, five primary metabolic pathways have been proposed based on in vivo studies: O-demethylation, TZD ring opening, N-glucuronidation, N-demethylation, and TZD ring hydroxylation. nih.gov However, two of these pathways—N-demethylation and TZD ring hydroxylation—were observed only in monkeys, indicating a more diverse metabolic capability in this species compared to rats. nih.gov

In vitro studies using liver microsomes and hepatocytes from rats, monkeys, and humans have provided further insight. These studies confirmed four oxidation pathways and one N-glucuronidation pathway. nih.gov A key finding from in vitro analysis was the detection of a TZD ring-opened S-cysteine conjugate (M15) specifically in human hepatocytes, suggesting a metabolic route that may be unique to humans. nih.gov Additionally, two novel metabolites resulting from the opening of the TZD ring, a mercapto amide (M22) and a mercapto carboxylic acid (M23), were identified in liver microsomes of all three species, though they had not been detected in previous in vivo studies in rats and monkeys. nih.gov

The major in vivo metabolite in both rats and monkeys, O-demethyl-O-sulfate (M11), was also successfully detected in the hepatocytes of all three species, indicating that this is a conserved metabolic pathway. nih.gov

Qualitative and Quantitative Comparison of Metabolite Abundance Across Species

Beyond the qualitative presence or absence of certain pathways, the quantitative abundance of metabolites also varies significantly across species.

O-demethylation represents the primary metabolic pathway for rivoglitazone in both rats and monkeys. nih.gov However, the subsequent fate of the metabolites differs. In rat plasma, the parent rivoglitazone is the main component, and O-demethyl-O-sulfate (M11) is the single major metabolite. nih.gov In contrast, while rivoglitazone is also the main component in monkey plasma, M11 is present only as one of many minor metabolites. nih.gov

Another notable quantitative difference is observed in the N-glucuronidation pathway. The N-glucuronide metabolite (M13) and its non-enzymatically hydrolyzed product, the TZD ring-opened N-glucuronide (M9), are found in significantly larger amounts in monkeys than in rats. nih.gov This suggests that N-glucuronidation is a more prominent clearance pathway in monkeys.

The following table summarizes the key qualitative and quantitative differences in the metabolite profiles of rivoglitazone among rats, monkeys, and humans based on available in vivo and in vitro data.

| Metabolite/Pathway | Rat | Monkey | Human (in vitro) |

| O-demethylation | Major Pathway | Major Pathway | Present |

| N-demethylation | Not Detected | Present | Not Reported |

| TZD Ring Hydroxylation | Not Detected | Present | Not Reported |

| M11 (O-demethyl-O-sulfate) | Major Plasma Metabolite | Minor Plasma Metabolite | Detected in Hepatocytes |

| M9/M13 (N-glucuronides) | Minor | Major | N-glucuronidation pathway present |

| M15 (S-cysteine conjugate) | Not Detected | Not Detected | Detected in Hepatocytes |

Implications of Comparative Metabolism for Understanding Drug Disposition in Preclinical Models

Understanding the species-specific differences in drug metabolism is fundamental for the interpretation of preclinical toxicology and pharmacology data and for predicting a drug's behavior in humans. labcorp.com The metabolic profile of rivoglitazone across rats, monkeys, and humans provides several key implications for its preclinical assessment.

The presence of unique metabolic pathways in monkeys (N-demethylation and TZD ring hydroxylation) that are absent in rats suggests that monkeys may represent a more comprehensive preclinical model for predicting the full range of potential human metabolites. nih.gov Conversely, the identification of a human-specific metabolite (M15) in hepatocytes underscores the limitations of animal models and the necessity of incorporating human-derived in vitro systems early in drug development to ensure that all significant human metabolites are identified. nih.goveuropa.eu

The quantitative differences in circulating metabolites are also critical. The fact that rats are exposed to high levels of a single major metabolite (M11), while monkeys have a more diffuse profile of many minor metabolites, can significantly impact the interpretation of toxicology studies. nih.gov The toxicological profile observed in rats might be heavily influenced by M11, whereas in monkeys, it would be attributed more to the parent drug and a mixture of other metabolites. This divergence is essential for assessing the relevance of safety findings in each species to potential human risk. europa.eu

Ultimately, the comparative metabolic data for rivoglitazone highlights the importance of using multiple preclinical species and integrating in vitro human data to build a more complete picture of the drug's disposition. This approach helps in selecting the most appropriate animal species for safety studies and improves the confidence in extrapolating preclinical findings to the clinical setting. labcorp.com

Advanced Research Perspectives on Rivoglitazone Metabolite M20

Development of Highly Sensitive and Selective Analytical Methods for Rivoglitazone (B70887) Metabolite M20

The accurate identification and quantification of drug metabolites are foundational to understanding their pharmacokinetic and pharmacodynamic profiles. For Rivoglitazone and its metabolites, including M20, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been the primary analytical technique employed. nih.govnih.gov This method is renowned for its high sensitivity and selectivity, which are crucial for detecting and measuring low-concentration analytes in complex biological matrices.

The general approach for analyzing Rivoglitazone metabolites involves several key steps. First, the metabolite is extracted from the biological sample (e.g., plasma, urine, or bile) using techniques like liquid-liquid extraction or solid-phase extraction. nih.govresearchgate.net Subsequently, the extract is subjected to chromatographic separation, typically using a C18 or similar reversed-phase column, to isolate the metabolite from other endogenous and exogenous compounds. rsc.orgrsc.org The separated metabolite then enters the mass spectrometer, where it is ionized, fragmented, and detected, allowing for precise identification and quantification. nih.gov In the metabolism studies of Rivoglitazone, the structures of 20 different metabolites, designated M1 through M20, were elucidated using this powerful technique. nih.gov

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Method | Electrospray Ionization (ESI), typically in positive mode for similar compounds. nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. nih.govnih.gov |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction from biological matrices. nih.govresearchgate.net |

| Application | Structural elucidation and quantification of Rivoglitazone and its 20 metabolites (M1-M20). nih.gov |

This interactive table summarizes the key aspects of the analytical methodology used for the detection of Rivoglitazone metabolites.

Comprehensive Profiling of Rivoglitazone Metabolite M20 in Diverse Biological Systems

Understanding the distribution and excretion of a metabolite is essential for a complete picture of a drug's disposition. The metabolic profile of Rivoglitazone, including the identification of the M1-M20 series of metabolites, was comprehensively studied in preclinical animal models, specifically rats and cynomolgus monkeys. nih.govdntb.gov.ua These studies utilized radiolabeled [14C]Rivoglitazone to trace the parent drug and all its metabolic products through various biological systems.

Further in vitro studies using liver microsomes and hepatocytes from rats, monkeys, and humans have also been conducted to predict the metabolic pathways in humans. nih.govresearchgate.net These systems allow for the investigation of metabolite formation in a controlled environment, helping to identify the enzymes responsible and compare metabolic profiles across species. Such studies confirmed several major metabolic pathways, including O-demethylation and thiazolidinedione (TZD) ring opening. nih.govnih.gov

| Biological System | Species | Findings |

| In Vivo | Rats | Metabolism is the main clearance pathway; M1-M20 metabolites identified. nih.gov |

| In Vivo | Cynomolgus Monkeys | Metabolism is the main clearance pathway; M1-M20 metabolites identified. nih.gov |

| In Vitro | Rat, Monkey, & Human Liver Microsomes | Used to study metabolic pathways and identify metabolites formed through enzymatic reactions. nih.gov |

| In Vitro | Rat, Monkey, & Human Hepatocytes | Allowed for the detection of various metabolites, predicting human metabolic pathways. nih.govresearchgate.net |

This interactive table outlines the biological systems in which the metabolism of Rivoglitazone, leading to the formation of metabolites including M20, has been studied.

Integration of Computational and Experimental Approaches in Metabolite Research

Modern drug development increasingly relies on the integration of computational and experimental methods to accelerate research and provide deeper mechanistic insights. jddhs.com While specific computational models for this compound are not publicly documented, the principles of these integrated approaches are widely applied in metabolite research.

Furthermore, techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict the interactions of metabolites with metabolic enzymes or therapeutic targets. jddhs.com These in silico methods, when combined with experimental validation from in vitro assays, create a robust framework for investigating a metabolite's characteristics. jddhs.com For instance, by integrating in vitro data from liver microsomes with pharmacokinetic modeling, researchers can extrapolate metabolic clearance and stereoselectivity across different species, as was done for Rivoglitazone's enantiomers. nih.gov This synergy between computational prediction and experimental validation is crucial for a more precise, efficient, and patient-centric approach to drug discovery and development. jddhs.com

Q & A

Q. What computational tools are recommended for predicting M20’s drug-drug interaction potential?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) incorporating CYP450 inhibition/induction data. Screen for interactions with common antidiabetics (e.g., metformin) using hepatic microsome assays. Prioritize CYP2C8 and CYP3A4 isoforms due to TZDs’ known metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.